Sodium ascorbyl phosphate

Vue d'ensemble

Description

Le L-ascorbyl-2-phosphate de sodium est un dérivé stable de la vitamine C, spécialement conçu pour fournir les avantages de la vitamine C sous une forme plus stable. Il est couramment utilisé dans les produits cosmétiques pour ses propriétés antioxydantes, ses effets éclaircissants de la peau et sa capacité à promouvoir la production de collagène .

Mécanisme D'action

Target of Action

Sodium Ascorbyl Phosphate (SAP) is a stable precursor of Vitamin C that is readily absorbed into the skin . Its primary targets are the skin cells, particularly the collagen-producing cells . It acts as an active and stable precursor of Vitamin C, delivering a constant supply of Vitamin C into the skin .

Mode of Action

SAP interacts with its targets by liberating Vitamin C in the skin . It mediates an antioxidant action, acting as a free radical scavenger . This interaction results in increased collagen production . SAP also has the ability to replenish Vitamin E’s antioxidant capacity .

Biochemical Pathways

SAP affects the biochemical pathways related to collagen synthesis and antioxidant defense . As a cofactor for a large family of dioxygenases, it controls transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also serves as a major antioxidant, effectively scavenging primary reactive oxygen species .

Pharmacokinetics

The pharmacokinetics of SAP involve its absorption into the skin, where it is then dephosphorylated by phosphatase enzymes to release the active Vitamin C . .

Result of Action

The action of SAP results in several molecular and cellular effects. It protects the cells of the skin, promotes collagen formation, controls the formation of senile keratosis, and lightens dark skin . It also diminishes some of the effects of photoaging .

Action Environment

The action, efficacy, and stability of SAP are influenced by environmental factors. For instance, SAP is exceptionally stable in aqueous solutions . It requires a pH of around 6-7 for optimal stability . Furthermore, it is resistant to oxidation, making it a preferable choice for cosmetic formulations .

Analyse Biochimique

Biochemical Properties

Sodium ascorbyl phosphate plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with collagen synthesis enzymes, where this compound promotes the hydroxylation of proline and lysine residues, essential for collagen stability and strength . Additionally, this compound interacts with free radicals, neutralizing them and preventing oxidative damage to cellular components .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It enhances cell function by promoting collagen synthesis, which is vital for maintaining skin structure and integrity . This compound also influences cell signaling pathways, particularly those involved in antioxidant defense mechanisms. It upregulates the expression of genes associated with antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound impacts cellular metabolism by reducing oxidative damage and supporting the maintenance of cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as an electron donor, neutralizing free radicals and preventing oxidative damage to biomolecules . This compound also binds to specific receptors on the cell surface, triggering signaling pathways that lead to the activation of antioxidant defense mechanisms . Additionally, it influences gene expression by modulating transcription factors involved in the regulation of antioxidant enzymes . These combined actions contribute to the overall protective effects of this compound at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability, which allows it to maintain its efficacy over extended periods . Studies have shown that this compound remains effective in reducing oxidative stress and promoting collagen synthesis even after prolonged exposure to air and light . Its long-term effects on cellular function are still being investigated, with some studies suggesting potential benefits in maintaining cellular homeostasis and preventing age-related cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance collagen synthesis and improve skin health without causing any adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant properties. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, this compound influences metabolic flux by modulating the levels of key metabolites involved in antioxidant defense and collagen synthesis . These interactions contribute to the overall metabolic effects of this compound in maintaining cellular health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via sodium-dependent vitamin C transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to various cellular compartments, including the mitochondria and endoplasmic reticulum, where it exerts its antioxidant effects . The localization and accumulation of this compound within cells are crucial for its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various biomolecules involved in antioxidant defense and collagen synthesis . Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its overall efficacy.

Méthodes De Préparation

La préparation du L-ascorbyl-2-phosphate de sodium implique plusieurs étapes :

Synthèse de l'ascorbate de calcium : L'acide ascorbique est mis en réaction avec du chlorure de calcium anhydre et de l'eau déionisée dans un réacteur. Une solution d'hydroxyde de sodium est ajoutée, suivie de trimétaphosphate de sodium pour obtenir l'ascorbate de calcium.

Formation de l'ascorbate phosphate : L'ascorbate de calcium est lavé à l'eau et le pH est ajusté avec de l'acide sulfurique pour obtenir l'ascorbate phosphate.

Filtration et ajustement du pH : L'ascorbate phosphate est filtré à travers une membrane dynamique de type microtubule. Le filtrat est ensuite ajouté dans un réacteur, et une solution d'hydroxyde de sodium est ajoutée goutte à goutte pour réguler le pH tout en contrôlant la température et le temps de réaction.

Formation du produit final : La solution résultante est filtrée à travers un filtre à membrane de nanofiltration de type rouleau, suivi d'une filtration au charbon actif.

Analyse Des Réactions Chimiques

Le L-ascorbyl-2-phosphate de sodium subit diverses réactions chimiques :

Oxydation : Il agit comme antioxydant, en piégeant les radicaux libres et en prévenant les dommages oxydatifs.

Réduction : Il peut être réduit en acide ascorbique en présence de certaines enzymes.

Substitution : Il peut participer à des réactions de substitution où le groupe phosphate est remplacé par d'autres groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs comme le borohydrure de sodium.

4. Applications de la recherche scientifique

Le L-ascorbyl-2-phosphate de sodium a un large éventail d'applications dans la recherche scientifique :

Industrie cosmétique : Utilisé dans les produits de soin de la peau pour ses propriétés antioxydantes, sa protection contre les UV et ses effets éclaircissants de la peau.

Recherche médicale : Étudié pour son potentiel dans le traitement de l'acné et la promotion de la cicatrisation des plaies.

Études biologiques : Utilisé dans les études de culture cellulaire pour promouvoir la prolifération et la différenciation cellulaire.

Applications industrielles : Employé comme additif alimentaire et dans la formulation de divers compléments alimentaires.

5. Mécanisme d'action

Le L-ascorbyl-2-phosphate de sodium exerce ses effets principalement grâce à son activité antioxydante. Il piège les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs. Il favorise également la synthèse du collagène en stimulant la production de fibres de collagène dans la peau. En outre, il inhibe la formation de mélanine, ce qui conduit à des effets éclaircissants de la peau .

Applications De Recherche Scientifique

Sodium L-ascorbyl-2-phosphate has a wide range of applications in scientific research:

Cosmetic Industry: Used in skin care products for its antioxidant properties, UV protection, and skin lightening effects.

Medical Research: Investigated for its potential in treating acne and promoting wound healing.

Biological Studies: Used in cell culture studies to promote cell proliferation and differentiation.

Industrial Applications: Employed as a food additive and in the formulation of various health supplements.

Comparaison Avec Des Composés Similaires

Le L-ascorbyl-2-phosphate de sodium est unique par rapport aux autres dérivés de la vitamine C en raison de sa stabilité et de son efficacité dans diverses applications. Parmi les composés similaires, on trouve :

Ascorbyl phosphate de magnésium : Un autre dérivé stable de la vitamine C utilisé en cosmétique.

Ascorbate de sodium : Une forme hydrosoluble de vitamine C, moins stable que le L-ascorbyl-2-phosphate de sodium.

Palmitate d'ascorbyle : Une forme liposoluble de vitamine C, utilisée dans les industries alimentaire et cosmétique.

Le L-ascorbyl-2-phosphate de sodium se distingue par sa grande stabilité et son efficacité pour fournir les avantages de la vitamine C dans diverses formulations.

Propriétés

Numéro CAS |

66170-10-3 |

|---|---|

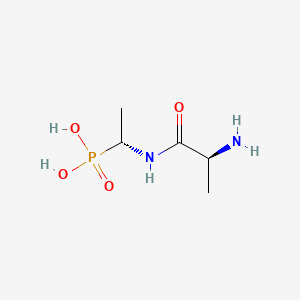

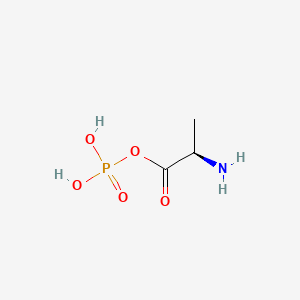

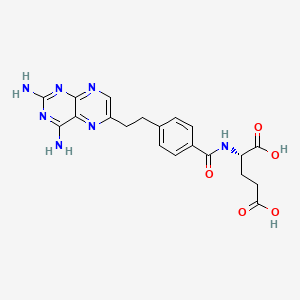

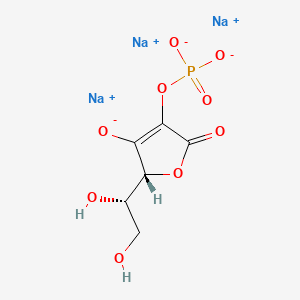

Formule moléculaire |

C6H9O9P.3Na C6H9Na3O9P |

Poids moléculaire |

325.07 g/mol |

Nom IUPAC |

trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |

InChI |

InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/t2-,4+;;;/m0.../s1 |

Clé InChI |

ABTBLEGNFLLCMG-OFBPEYICSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] |

SMILES isomérique |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Na].[Na].[Na] |

SMILES canonique |

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Na].[Na].[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

66170-10-3 |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-phosphoascorbate AA-2P cpd Asc-2-O-phosphate Asc2P cpd ascorbate-2-phosphate ascorbic acid 2-phosphate ascorbyl-2-monophosphate ascorbyl-2-phosphate L-ascorbic acid 2-phosphate magnesium ascorbate-2-phosphate magnesium-L-ascorbyl-2-phosphate sodium ascorbyl phosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SAP acts as a stable precursor to L-Ascorbic Acid (Vitamin C). Upon application to the skin, cellular enzymes cleave SAP, releasing Vitamin C [, , ]. This conversion allows for sustained delivery of Vitamin C, which is known for its antioxidant, anti-inflammatory, and collagen-boosting properties [, , ].

A: Vitamin C is a potent antioxidant, neutralizing reactive oxygen species (ROS) generated by UV exposure and other environmental stressors [, ]. It also plays a crucial role in collagen synthesis, contributing to skin firmness and elasticity [, ]. Furthermore, Vitamin C can inhibit melanin production, leading to skin lightening effects [, ].

A: The molecular formula of SAP is C6H6Na3O9P. It has a molecular weight of 322.05 g/mol [].

A: While the provided articles don't present specific spectroscopic data, techniques like FTIR analysis have been used to identify SAP in formulations []. Researchers typically rely on established spectroscopic databases for detailed characterization.

A: SAP exhibits greater stability than L-Ascorbic Acid in topical formulations, particularly against oxidation and discoloration [, , ]. This improved stability makes SAP a preferred choice for cosmetic and pharmaceutical applications.

A: Factors like pH, temperature, presence of metal ions, and exposure to light can influence SAP stability [, , ]. Formulation strategies often involve optimizing these factors to enhance product shelf-life.

ANone: Researchers have explored various delivery systems to enhance SAP stability and skin penetration, including:

- Multiple emulsions: These systems encapsulate SAP in either the aqueous or oil phase, providing controlled release and enhanced stability [, ].

- Microemulsions: These thermodynamically stable systems offer enhanced solubility and penetration of SAP, improving its bioavailability [, ].

- Nanoemulsions: Reducing the droplet size to the nanoscale further improves SAP stability, penetration, and potentially its efficacy [].

- Liposomes: These spherical vesicles can encapsulate SAP, protecting it from degradation and enhancing its targeted delivery [].

A: Research indicates that the type of emollient used can influence both the stability and penetration of SAP creams [, ]. For example, capric triglyceride was found to enhance SAP penetration compared to other emollients [].

A: Researchers have investigated hyaluronic acid (HA)-based microspheres for controlled dermal delivery of SAP []. Urea-crosslinked HA, in particular, exhibited extended SAP release compared to native HA microspheres [].

- Cell cultures: Human keratinocytes and melanocytes are used to assess SAP's impact on pigmentation, inflammation, and collagen production [].

- Bacterial cultures: Studies evaluating SAP's antimicrobial activity against Propionibacterium acnes, a key bacterium in acne development, are commonly conducted [, ].

- Reducing acne: SAP formulations have shown significant reductions in inflammatory acne lesions, potentially due to their antimicrobial, antioxidant, and sebum-regulating properties [, ].

- Improving skin pigmentation: SAP, alone or in combination with other skin-lightening agents, can effectively reduce the appearance of hyperpigmentation and age spots [, , ].

- Reducing wrinkles: SAP's ability to promote collagen synthesis contributes to its anti-wrinkle effects. Clinical studies have shown visible improvements in wrinkle depth and skin density after topical application of SAP formulations [].

ANone: Researchers utilize various in vitro models, including:

A: Animal models, such as mice and rats, are used to investigate the efficacy of SAP in wound healing and skin regeneration. Studies have shown that SAP, particularly in combination with delivery systems like hydrogels or microspheres, can accelerate wound closure, enhance collagen deposition, and promote neovascularization [].

ANone: Numerous clinical studies have demonstrated the efficacy of SAP in:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.